N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11(21)12-6-8-13(9-7-12)19-17(22)10-16-18(23)20-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYINBJDIYSFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazine Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an α-haloketone, under acidic or basic conditions to form the benzothiazine core.
Amidation: The final step involves the reaction of the benzothiazine derivative with an acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Amide Formation
Ethyl 2-(3-oxo-2,3-dihydrobenzo[b] thiazin-4-yl)acetate intermediates react with amines (e.g., 4-acetylaniline) under nucleophilic conditions to form acetamide derivatives.
Example Reaction:
This method aligns with the preparation of related compounds like 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ( ).
Cyclization
Thiazine ring formation often employs thiourea derivatives or thiol-containing precursors reacting with α-haloketones or α,β-unsaturated carbonyl compounds.
Acetamide Group
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Hydrolysis : Likely cleavable under acidic/basic conditions to yield carboxylic acid derivatives.
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Nucleophilic Substitution : The acetylphenyl group may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position.
Thiazine Ring
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Oxidation : The 3-oxo group may participate in redox reactions, forming sulfoxide or sulfone derivatives.
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Hydrogen Bonding : Crystal packing in analogs ( ) shows intermolecular N–H···O and C–H···O interactions, influencing solubility and stability.
Comparative Structural Data
Derivatization Potential
Based on hydrazide and sulfonamide analogs ( ):
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Hydrazone Formation : Reaction with hydrazines to form Schiff bases.
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Sulfonation : Introducing sulfonamide groups at the benzene ring for enhanced bioactivity.
Challenges and Research Gaps
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No direct experimental data (e.g., NMR, XRD) for this compound were found in the provided sources.
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Stability under physiological conditions (e.g., hydrolysis) remains unverified.
Suggested Experimental Directions
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Synthetic Optimization : Explore microwave-assisted amidation to improve yield ( ).
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Crystallography : Confirm 3D structure via XRD to validate hydrogen-bonding networks.
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Biological Screening : Test antiproliferative activity against cancer cell lines, leveraging known EZH2-IFNGR1 modulation pathways ( ).
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting bacterial infections and inflammatory diseases.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies have indicated that derivatives of benzothiazine can act as enzyme inhibitors, which could be useful in treating diseases like cancer and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. The benzothiazine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- For example, the 4-NO₂ analog is utilized in high-throughput screening due to its reactivity .
- Electron-Donating Groups (EDGs): The 4-N(CH₃)₂ (dimethylamino) group improves solubility in polar solvents, which may optimize pharmacokinetic profiles .
Biological Activity
N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities associated with this compound, including its efficacy against different pathogens and its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzothiazine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-acetylphenyl derivatives with 3-oxo-3,4-dihydrobenzothiazine intermediates through acetamide formation. The structural formula is represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Anticancer Activity
Studies have also highlighted the anticancer potential of benzothiazine derivatives. The compound demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects in vitro. It inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by [source] evaluated the antimicrobial activity of several benzothiazine derivatives, including this compound. Results confirmed its effectiveness against multi-drug resistant strains.
- Cytotoxicity Assessment : In vitro cytotoxicity assays on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent [source].
Q & A
Basic: What are the key synthetic methodologies for preparing N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of a benzothiazine precursor (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzothiazine) with chloroacetyl chloride to form the acetamide backbone.
- Step 2: Coupling with 4-acetylaniline via nucleophilic substitution or amide-bond formation using coupling agents like EDCI/HOBt.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Key Optimization Parameters:
- Temperature control (60–80°C for amidation).
- Solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps).
- Yields typically range from 45–70%, depending on substituent reactivity .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Methodological validation includes:
- HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min for ≥95% purity.
- NMR: Confirm acetamide proton signals at δ 2.1–2.3 ppm (acetyl group) and benzothiazine aromatic protons at δ 6.8–7.5 ppm.
- Mass Spectrometry: ESI-MS ([M+H]+ expected m/z: ~395.4) .
Common Pitfalls:
- Residual solvents (e.g., DMF) may require rigorous drying under vacuum.
- Tautomeric forms of the benzothiazine ring can complicate spectral interpretation .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural analysis?
Answer:
For X-ray crystallography:
- Software Tools: Use SHELXL for refinement, leveraging its robust handling of twinning and disorder (common in flexible benzothiazine rings) .
- Validation Steps:
- Check for pseudo-merohedral twinning using PLATON.
- Apply restraints to planar groups (e.g., acetylphenyl moiety) to reduce thermal motion artifacts.
- Data Collection: High-resolution synchrotron data (≤1.0 Å) improves electron density maps for ambiguous regions .
Example: A 2020 study resolved a benzothiazine derivative’s disorder by refining two conformers with 60:40 occupancy .
Advanced: What strategies are recommended for identifying biological targets of this compound?
Answer:
- In Vitro Screening: Use kinase/GPCR panels (e.g., Eurofins Cerep Panels) to assess inhibition/activation profiles.
- Molecular Docking: Target RORγ (Retinoic acid receptor-related orphan receptor gamma) based on structural analogs showing autoimmune modulation .
- Mechanistic Studies:
Data Interpretation: IC50 values <1 µM suggest high potency, but confirm selectivity against related receptors (e.g., RORα) .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
